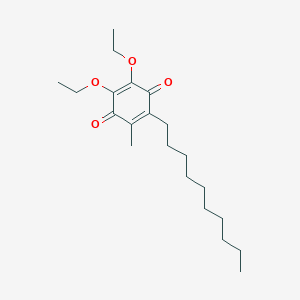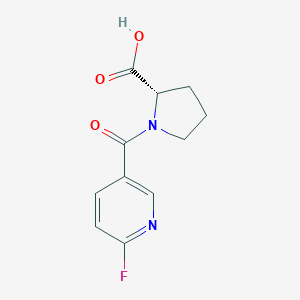
N-(6-Fluoropyridine-3-carbonyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Fluoropyridine-3-carbonyl)-L-proline, also known as FPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPCP is a proline derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(6-Fluoropyridine-3-carbonyl)-L-proline is not fully understood. However, it has been suggested that N-(6-Fluoropyridine-3-carbonyl)-L-proline exerts its anti-inflammatory and anti-cancer effects by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis.
Biochemische Und Physiologische Effekte
N-(6-Fluoropyridine-3-carbonyl)-L-proline has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(6-Fluoropyridine-3-carbonyl)-L-proline has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in cancer invasion and metastasis. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that it exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapies. Moreover, N-(6-Fluoropyridine-3-carbonyl)-L-proline has been found to be well-tolerated in animal studies. However, one of the limitations of using N-(6-Fluoropyridine-3-carbonyl)-L-proline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(6-Fluoropyridine-3-carbonyl)-L-proline. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapies. Another direction is to explore the potential of N-(6-Fluoropyridine-3-carbonyl)-L-proline in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Moreover, the use of N-(6-Fluoropyridine-3-carbonyl)-L-proline in combination with other drugs could be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(6-Fluoropyridine-3-carbonyl)-L-proline involves the reaction between 6-fluoropyridine-3-carboxylic acid and L-proline. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.
Eigenschaften
CAS-Nummer |
123412-44-2 |
|---|---|
Produktname |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Molekularformel |
C11H11FN2O3 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
(2S)-1-(6-fluoropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-4-3-7(6-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
CWNQAGQFNKHXBV-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CN=C(C=C2)F)C(=O)O |
Synonyme |
N-(6-Fluoropyridine-3-carbonyl)-L-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




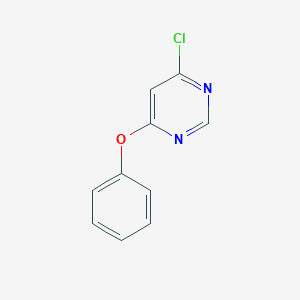

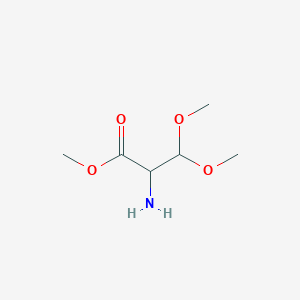



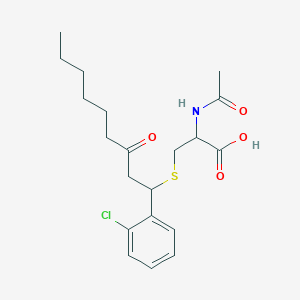
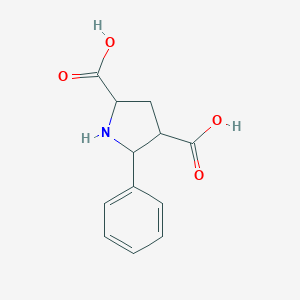
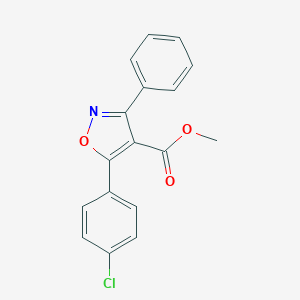
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
